2-Bromo-4-chloro-6-fluorophenol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

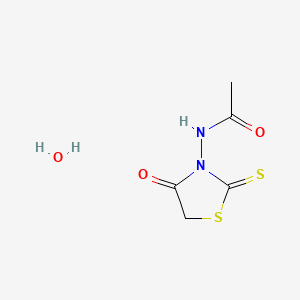

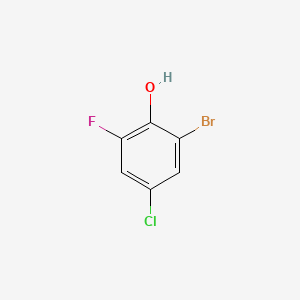

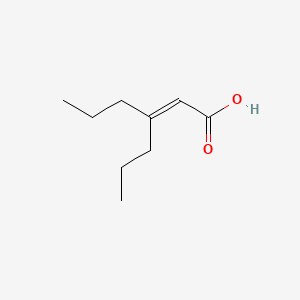

2-Bromo-4-chloro-6-fluorophenol is a useful research compound. Its molecular formula is C6H3BrClFO and its molecular weight is 225.44 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Intramolecular Hydrogen-Atom Tunneling and Photoreaction Mechanism

A study by Nanbu, Sekine, and Nakata (2012) explored the intramolecular hydrogen-atom tunneling and photoreaction mechanism of 4-bromo-2-chloro-6-fluorophenol in low-temperature argon matrices. This research provides insights into the stability of different isomers and the impact of atomic tunneling on isomerization processes in argon matrices. It highlights the production of 2-fluoro-4-bromocyclopentadienylidenemethanone from the Cl-type by Wolff rearrangement after dissociation of the H atom in the OH group and the Cl atom. This study advances our understanding of the photoreaction pathways and atomic interactions of halogenated phenols (Nanbu, Sekine, & Nakata, 2012).

Fluorination with Xenon Difluoride

Research by Koudstaal and Olieman (2010) investigated the fluorination of 2-bromo-4,5-dimethylphenol with xenon difluoride. The study yielded various products identified through NMR spectroscopy. This work contributes to the field by demonstrating the potential of using xenon difluoride in the fluorination of halophenols, which could be applicable to 2-Bromo-4-chloro-6-fluorophenol (Koudstaal & Olieman, 2010).

Conformational Studies of Halogenated Bisbenzyl Phenols

In 1981, Sindt-Josem and Mackay conducted conformational studies on halogenated bisbenzyl phenols, including derivatives similar to this compound. Their findings provided valuable information on the molecular structure and interactions of these compounds, aiding in the broader understanding of halogenated phenolic compounds (Sindt-Josem & Mackay, 1981).

Microwave Spectra and Internal Rotation Studies

Larsen's (1986) study on the microwave spectra and internal rotation of halophenols, including 4-fluorophenol, 4-chlorophenol, and 4-bromophenol, is relevant for understanding the physical properties and molecular dynamics of compounds like this compound. This research enhances the knowledge of molecular structure and behavior under various conditions (Larsen, 1986).

Friedel–Crafts Acylation–Cyclisation Reactions

Granoth, Segall, and Kalir (1973) examined the Friedel–Crafts acylation–cyclisation reactions of halophenyl ethers, providing a perspective on chemical transformations that may be relevant to this compound. Such studies offer insights into the potential synthetic pathways and reactions involving halophenols (Granoth, Segall, & Kalir, 1973).

Halogen Bonding and Isostructurality in Triazines

Saha and Nangia's (2007) research on halogen bonding and isostructurality in triazines, which included halophenoxy structures, contributes to the understanding of halogen interactions and structural properties in compounds that could relate to the structure of this compound (Saha & Nangia, 2007).

Safety and Hazards

2-Bromo-4-chloro-6-fluorophenol is harmful if swallowed and causes skin and eye irritation . It may also cause respiratory irritation . It is advised to avoid breathing dust, fume, gas, mist, vapours, or spray . Contact with skin and eyes should be avoided . Use of personal protective equipment and chemical impermeable gloves is recommended . It is also advised to ensure adequate ventilation and remove all sources of ignition .

Properties

IUPAC Name |

2-bromo-4-chloro-6-fluorophenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrClFO/c7-4-1-3(8)2-5(9)6(4)10/h1-2,10H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGDYUSDMWUDGAB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)O)Br)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrClFO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60397140 |

Source

|

| Record name | 2-bromo-4-chloro-6-fluorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60397140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.44 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886499-88-3 |

Source

|

| Record name | 2-Bromo-4-chloro-6-fluorophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886499-88-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-bromo-4-chloro-6-fluorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60397140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(2-Aminoethyl)phenoxy]acetic acid hydrochloride](/img/structure/B1274224.png)